molecular formula C15H17NO2S B2941484 (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1798415-06-1

(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide

Cat. No. B2941484
CAS RN: 1798415-06-1
M. Wt: 275.37
InChI Key: DZQZVRJQDQFRTB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has been extensively studied for its potential applications in various fields. One of the major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has shown promising results as an anticancer agent in vitro.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of tubulin polymerization, which is an essential process for cell division. This leads to the disruption of the microtubule network and ultimately results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has both biochemical and physiological effects. Biochemically, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Physiologically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is its potential as an anticancer agent. It has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy in humans. However, one of the limitations of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide. One of the major areas of research is its potential as an anticancer agent. Further studies are needed to determine its efficacy in humans and to develop more effective formulations. Additionally, (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has shown potential as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to determine its specificity and sensitivity for different metal ions. Finally, (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has shown potential as a building block for the synthesis of organic semiconductors. Further studies are needed to optimize its synthesis and to develop more efficient and stable organic semiconductors.

Synthesis Methods

The synthesis of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis are furan-3-carboxaldehyde, thiophene-3-carboxaldehyde, propylamine, and acryloyl chloride. The reaction mixture is refluxed in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of the product is typically around 50-60%.

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-7-16(10-14-6-9-19-12-14)15(17)4-3-13-5-8-18-11-13/h3-6,8-9,11-12H,2,7,10H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZVRJQDQFRTB-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C=CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CSC=C1)C(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide

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